molecular formula C7H4Br2O3 B3324681 2,6-Dibromo-4-hydroxybenzoic acid CAS No. 1935194-66-3

2,6-Dibromo-4-hydroxybenzoic acid

Cat. No. B3324681
CAS RN: 1935194-66-3
M. Wt: 295.91 g/mol
InChI Key: XWNIZSWEQAORMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-4-hydroxybenzoic acid (DBHBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHBA is a derivative of salicylic acid, which is commonly used in the pharmaceutical industry as an anti-inflammatory drug. DBHBA has been found to possess several unique properties, which make it a promising candidate for various scientific applications.

Scientific Research Applications

Disinfection By-Products (DBPs) Study

2,6-Dibromo-4-hydroxybenzoic acid is a type of halo phenol, which can be a by-product of water disinfection . During the chlorination process, disinfection by-products (DBPs) such as halo phenols are formed . These DBPs are important to study as they can have implications for water quality and safety .

Biosynthesis of Simple Phenolic Acids

Simple phenolic acids, including hydroxybenzoic acids, are secondary metabolites in plants . 2,6-Dibromo-4-hydroxybenzoic acid, as a type of hydroxybenzoic acid, could potentially be involved in the biosynthesis of these compounds .

Intermediate for Value-Added Bioproducts

4-Hydroxybenzoic acid, a compound structurally similar to 2,6-Dibromo-4-hydroxybenzoic acid, has been identified as a promising intermediate for several value-added bioproducts . It’s plausible that 2,6-Dibromo-4-hydroxybenzoic acid could have similar applications.

Herbicide Degradation

Compounds similar to 2,6-Dibromo-4-hydroxybenzoic acid, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), are used as herbicides . Therefore, 2,6-Dibromo-4-hydroxybenzoic acid could potentially be involved in the degradation of these herbicides in the environment .

Bioactive Components in Dietary Supplements

Hydroxybenzoic acids have been identified as potential bioactive components in dietary supplements . Given its structural similarity to these compounds, 2,6-Dibromo-4-hydroxybenzoic acid could potentially have similar applications .

Functional Foods and Pharmaceuticals

Given the potential applications of hydroxybenzoic acids in dietary supplements, it’s plausible that 2,6-Dibromo-4-hydroxybenzoic acid could also be used in the development of functional foods and pharmaceuticals .

Mechanism of Action

Target of Action

It is known that similar compounds, such as hydroxybenzoic acids, interact with various enzymes and proteins within the cell .

Mode of Action

It is known that similar compounds, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), undergo metabolic reductive dehalogenation by certain microorganisms . This suggests that 2,6-Dibromo-4-hydroxybenzoic acid may interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

For instance, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which subsequently undergoes cleavage or decarboxylation to form catechol . These compounds are then funneled into the TCA cycle .

Pharmacokinetics

It is known that similar compounds, such as hydroxybenzoic acids, exhibit various pharmacokinetic properties depending on their specific structures .

Result of Action

It is known that similar compounds, such as 3,5-dibromo-4-hydroxybenzoic acid, exhibit less inhibitory effect than bromoxynil on luminescent bacteria and germinating seeds of lactuca sativa .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dibromo-4-hydroxybenzoic acid. For instance, it is known that similar compounds, such as halo phenols, are formed as disinfection by-products (DBPs) in drinking water . The formation and degradation of these DBPs can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical compounds .

properties

IUPAC Name

2,6-dibromo-4-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNIZSWEQAORMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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